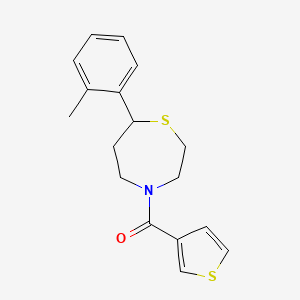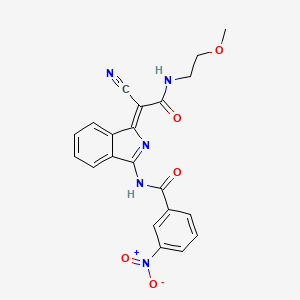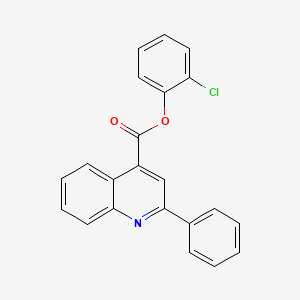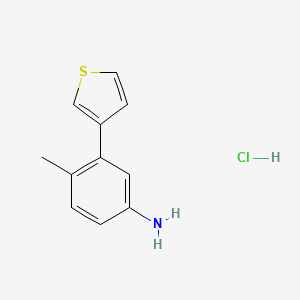![molecular formula C19H23NO2S B2569150 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421531-59-0](/img/structure/B2569150.png)
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide, also known as HMB, is a compound that has gained attention in the scientific community for its potential applications in various fields. HMB is a derivative of leucine, an essential amino acid, and has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Tissue Engineering and Biomaterials
Hydrogels, including those based on the compound , have garnered significant attention in tissue engineering. Their three-dimensional network structure allows them to retain a large amount of water, mimicking the biphasic environment found in biological systems. Key applications include:
- Tissue Scaffolds : Hydrogels serve as scaffolds for tissue regeneration. Their biocompatibility, biodegradability, and ability to mimic the extracellular matrix make them ideal for supporting cell growth and tissue repair .
- Drug Delivery : Hydrogels can be designed to release drugs in a controlled manner. Their stimuli-responsiveness (e.g., pH, temperature) allows for targeted drug delivery .
Sensors and Smart Hydrogels
The compound’s unique properties make it suitable for sensor applications:
- Stimuli-Responsive Sensors : Smart hydrogels can sense changes in external factors (e.g., pH, temperature, light) and respond accordingly. These gels find use in biosensors and environmental monitoring .
Catalysis and Energy Storage
Hydrogels have been explored in catalysis and energy-related fields:
- Catalytic Applications : Hydrogels can immobilize catalysts, enhancing their stability and reusability. They find use in catalytic reactions and pollutant removal .
- Energy Storage : Hydrogels can be modified to store energy, such as in supercapacitors or as components in energy storage devices .
Antifungal and Antimicrobial Properties
While not widely studied for this specific compound, related analogues have shown selective activity against fungi and bacteria . Further research could explore its potential in combating infections.
Cocrystal Synthesis and Drug Solubility Enhancement
The compound’s structure may allow it to form cocrystals with poorly water-soluble drugs. Such cocrystals improve drug solubility and bioavailability .
Enantiomeric Excess Determination
The compound’s chiral nature makes it relevant for enantiomeric excess determination in chemical synthesis .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-19(22,12-13-23-2)14-20-18(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,22H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFKRUMNXAMOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)
![Tert-butyl 2-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2569068.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2569069.png)
![2-(2,4-Difluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2569070.png)
![N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2569071.png)
![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2569075.png)



![4-{[1-(3-bromobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2569084.png)


